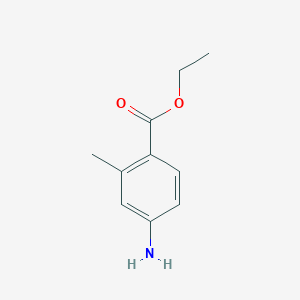

Ethyl 4-amino-2-methylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-amino-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h4-6H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVUWRNRNRPYMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641020 | |

| Record name | Ethyl 4-amino-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74450-59-2 | |

| Record name | Ethyl 4-amino-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of Ethyl 4-amino-2-methylbenzoate

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 4-amino-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable chemical intermediate in the pharmaceutical and organic synthesis sectors.[1][2] Its molecular structure, featuring an amino group and a methyl-substituted benzene ring, makes it a versatile building block for creating more complex molecules, including analgesics and anti-inflammatory drugs.[1][2] This document provides a comprehensive technical guide on the synthesis and characterization of this compound, offering detailed experimental protocols, tabulated analytical data, and workflow visualizations to support researchers in its effective application.

Chemical Properties and Identifiers

Summarized below are the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | [3] |

| Molecular Weight | 179.22 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 74450-59-2 | [3][4] |

| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1)N)C | [3] |

| InChIKey | RXVUWRNRNRPYMT-UHFFFAOYSA-N | [3] |

| Polar Surface Area | 52.3 Ų | [3] |

Synthesis of this compound

The primary and most direct method for synthesizing this compound is through the Fischer-Speier esterification of 4-amino-2-methylbenzoic acid with ethanol, using a strong acid catalyst. An alternative, though more complex, route involves the reduction of an ethyl 2-methyl-4-nitrobenzoate precursor.

Synthesis Pathway: Fischer-Speier Esterification

The diagram below illustrates the direct esterification of 4-amino-2-methylbenzoic acid.

Caption: Fischer-Speier esterification pathway.

Experimental Protocol: Fischer-Speier Esterification

This protocol is adapted from the standard Fischer-Speier esterification method.[5] The principle relies on using an excess of alcohol to shift the reaction equilibrium towards the formation of the ester.[6]

Materials and Reagents:

-

4-amino-2-methylbenzoic acid

-

Anhydrous Ethanol (absolute)

-

Concentrated Sulfuric Acid (98%)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Brine (Saturated NaCl solution)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-amino-2-methylbenzoic acid (1.0 eq) in a significant excess of anhydrous ethanol (15-20 eq), which serves as both reactant and solvent.

-

Catalyst Addition: While stirring the mixture at room temperature, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise. Caution: This addition is exothermic.

-

Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to obtain pure this compound.[7]

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physical Characterization

The table below lists key physical data points for this compound.

| Parameter | Data |

| Appearance | White solid (based on similar compounds)[8] |

| Melting Point | 75-78°C (for the similar ethyl 4-amino-3-methylbenzoate)[8] |

| Molecular Weight | 179.22 g/mol [3] |

Spectroscopic Characterization

Spectroscopic analysis provides structural confirmation of the synthesized molecule.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons, the amine group (broad singlet), and the methyl group (singlet). Based on Ethyl 2-methylbenzoate, the methyl singlet would be around δ 2.58 ppm.[9] The aromatic protons would show splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. |

| ¹³C NMR | Peaks for the ester carbonyl carbon (~167 ppm), aromatic carbons (110-150 ppm), ethyl group carbons (~60 ppm and ~14 ppm), and the methyl group carbon (~21 ppm).[10] |

| IR (cm⁻¹) | - N-H stretching (amine): Two bands around 3300-3500 cm⁻¹.- C=O stretching (ester): Strong absorption around 1700-1750 cm⁻¹.- Aromatic C-H stretching: ~3000-3100 cm⁻¹.- C-N stretching: Around 1280-1380 cm⁻¹.[11] |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 179. Significant fragments would likely correspond to the loss of the ethoxy group (-OC₂H₅) and subsequent loss of CO.[12] |

Experimental Workflow and Logic

Visualizing the workflow from synthesis to final characterization provides a clear overview of the entire process.

General Synthesis and Purification Workflow

This diagram outlines the logical flow of the synthesis and purification steps.

Caption: General workflow for synthesis and purification.

Characterization Logic Flow

The following diagram shows the logical sequence for characterizing the purified product.

Caption: Logical flow for product characterization.

Conclusion

This guide has detailed the synthesis of this compound via Fischer-Speier esterification and outlined the necessary analytical techniques for its comprehensive characterization. The provided protocols and data serve as a robust resource for researchers engaged in organic synthesis and drug development, facilitating the efficient and reliable production and verification of this key chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C10H13NO2 | CID 24721080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-AMINO-2-METHYLBENZOIC ACID ETHYL ESTER CAS#: 74450-59-2 [amp.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. personal.tcu.edu [personal.tcu.edu]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. rsc.org [rsc.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. www.welcomehomevetsofnj.org - Ethyl 4 Aminobenzoate Ir Spectrum Analysis [welcomehomevetsofnj.org]

- 12. massbank.eu [massbank.eu]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-amino-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-2-methylbenzoate (CAS No. 74450-59-2) is an aromatic ester, a valuable building block in organic synthesis. Its structure, featuring an ethyl ester, an amino group, and a methyl group on a benzene ring, makes it a versatile intermediate. This compound is particularly significant in the synthesis of more complex molecules for pharmaceuticals, dyes, and polymers. In drug development, it serves as a key intermediate in the creation of analgesics and anti-inflammatory agents. This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and characterization, and its applications in research and industry.

Core Physicochemical Properties

The distinct physicochemical properties of this compound are fundamental to its application in various synthetic processes. These properties have been determined through a combination of experimental measurements and computational predictions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃NO₂ | |

| Molecular Weight | 179.22 g/mol | |

| CAS Number | 74450-59-2 | |

| Appearance | Light yellow to yellow solid | |

| Melting Point | 79-81 °C | |

| pKa (Predicted) | 2.63 ± 0.10 | |

| LogP (XLogP3) | 1.8 | |

| Storage Conditions | Store at 2–8 °C under inert gas (Nitrogen or Argon) |

Note: Experimental boiling point and quantitative solubility data were not available in the cited sources. The related compound, ethyl 4-aminobenzoate, is slightly soluble in water and soluble in organic solvents like ethanol, chloroform, and ether, suggesting similar characteristics for this compound.

Experimental Protocols and Characterization

The synthesis and characterization of benzoate esters are well-established processes in organic chemistry. While a specific protocol for this compound is not detailed in the provided results, a general methodology can be inferred from the synthesis of structurally similar compounds like ethyl 4-aminobenzoate and ethyl 4-amino-3-methylbenzoate.

General Synthesis via Reduction of a Nitro Precursor

A common and effective method for synthesizing aromatic amines is the reduction of the corresponding nitro compound. This approach offers high selectivity and utilizes ecologically friendlier reagents compared to some traditional methods like catalytic hydrogenation.

Methodology:

-

Reaction Setup: A suspension of the starting material, ethyl 4-nitro-2-methylbenzoate, is prepared in a solvent system, typically a mixture of ethanol and water.

-

Addition of Reagents: An aqueous solution of a salt, such as ammonium chloride, is added to the suspension. A reducing agent, for example, indium powder, is then introduced into the mixture.

-

Reaction Conditions: The resulting mixture is heated under reflux for several hours to ensure the complete reduction of the nitro group to an amino group. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is diluted with water and filtered to remove any insoluble materials. The aqueous filtrate is then subjected to extraction with an organic solvent like dichloromethane.

-

Purification: The combined organic phases are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product. Further purification is typically achieved through recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) or by column chromatography on silica gel.

Characterization Techniques

The identity and purity of the synthesized this compound are confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amine, the C=O stretch of the ester, and aromatic C-H bands.

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

-

Melting Point Analysis: The melting point is a crucial indicator of the purity of the solid compound. A sharp melting range close to the literature value suggests a high degree of purity.

Generalized Synthesis and Purification Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of an amino benzoate ester from its nitro precursor.

Caption: Generalized workflow for the synthesis and purification of this compound.

Applications in Research and Development

This compound is a compound of significant interest in several fields due to its versatile chemical nature.

-

Pharmaceutical Synthesis: It is a key building block in the synthesis of various pharmaceuticals. Its structure is incorporated into more complex molecules designed to act as analgesics and anti-inflammatory drugs. The 4-aminobenzoate scaffold is a well-known pharmacophore in local anesthetics, with the discovery of procaine highlighting its importance.

-

Organic Synthesis: As an organic intermediate, it is widely used in the preparation of new compounds with desired biological activities. Its functional groups—the amine and the ester—can be readily modified, allowing for the construction of a diverse range of derivatives.

-

Materials Science: The compound can be used as a monomer or a building block in the synthesis of polymers, potentially enhancing properties like thermal stability and mechanical strength.

-

Dye and Pigment Industry: The aromatic amine structure makes it a suitable precursor for the production of various dyes and pigments.

An In-depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 4-amino-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mass spectrometry (MS) analysis of Ethyl 4-amino-2-methylbenzoate, a key chemical intermediate in various synthetic pathways. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in complex matrices. This document outlines predicted fragmentation patterns, proposes a robust analytical workflow, and provides detailed experimental protocols.

Chemical Properties and Structure

This compound is an aromatic ester with the following key properties:

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol [1] |

| Monoisotopic Mass | 179.094628 u |

| IUPAC Name | This compound |

| CAS Number | 74450-59-2[1] |

The structure, characterized by an ethyl ester group and an amino group on a toluene backbone, dictates its fragmentation behavior in mass spectrometry.

Predicted Mass Spectrum and Fragmentation

While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible, its fragmentation pattern under electron ionization (EI) can be predicted based on established principles of mass spectrometry and data from structurally similar compounds like Ethyl 4-aminobenzoate and Ethyl 4-methylbenzoate.[2][3]

The proposed fragmentation pathway is initiated by the ionization of the molecule to form the molecular ion (M⁺˙) at m/z 179. The primary fragmentation routes are expected to involve the loss of the ethoxy radical (•OCH₂CH₃) and ethylene (C₂H₄), as well as cleavages related to the methyl and amino groups.

Predicted Quantitative Data

The following table summarizes the predicted major ions, their mass-to-charge ratio (m/z), and their plausible relative intensities in an electron ionization (EI) mass spectrum.

| m/z | Predicted Fragment | Proposed Structure | Predicted Relative Intensity |

| 179 | [M]⁺˙ | [C₁₀H₁₃NO₂]⁺˙ | High |

| 164 | [M - CH₃]⁺ | [C₉H₁₀NO₂]⁺ | Low |

| 150 | [M - C₂H₅]⁺ | [C₈H₈NO₂]⁺ | Moderate |

| 134 | [M - OC₂H₅]⁺ | [C₈H₈NO]⁺ | High (likely base peak) |

| 106 | [C₇H₈N]⁺ | [H₂N-C₆H₄-CH₂]⁺ | Moderate |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Low |

Visualization of Analytical Processes

Proposed Fragmentation Pathway

The following diagram illustrates the predicted fragmentation cascade of this compound upon electron ionization.

Experimental Workflow for GC-MS Analysis

The logical workflow for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is depicted below.

Detailed Experimental Protocols

The following protocols are generalized for the analysis of small aromatic amines like this compound and should be optimized for specific instrumentation and analytical goals.

Sample Preparation

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of this compound standard.

-

Dissolve in 10 mL of GC-grade methanol or acetonitrile to prepare a 1 mg/mL stock solution.

-

Perform serial dilutions with the same solvent to obtain working standards in the desired concentration range (e.g., 1-100 µg/mL).

-

-

Matrix Sample Preparation (e.g., from a reaction mixture):

-

Quench the reaction if necessary.

-

Perform a liquid-liquid extraction using a suitable solvent like ethyl acetate or dichloromethane.

-

Evaporate the organic layer to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of methanol or acetonitrile.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Injector:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Split Ratio: 20:1 (can be adjusted based on concentration)

-

-

GC Column:

-

HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

-

-

Oven Program:

-

Initial Temperature: 80 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

-

Data Analysis

-

Identification:

-

The retention time of the analyte peak in the sample chromatogram should match that of the authentic standard.

-

The acquired mass spectrum of the sample should be compared to the predicted fragmentation pattern and, if available, a library spectrum (e.g., from NIST).

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area of the molecular ion (m/z 179) or a major fragment ion (e.g., m/z 134) against the concentration of the prepared standards.

-

Determine the concentration of this compound in the unknown sample by interpolating its peak area from the calibration curve.

-

Logical Relationships in MS Analysis

The relationship between the analyte's structure and the resulting mass spectrum is a fundamental concept in mass spectrometry.

References

Crystal Structure of Substituted Aminobenzoate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of substituted aminobenzoate derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and structural properties. Understanding their three-dimensional arrangement at the atomic level through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and rational drug design. This document summarizes key crystallographic data, details experimental methodologies, and visualizes relevant biological pathways.

Introduction to Aminobenzoate Derivatives

Aminobenzoic acids and their derivatives are versatile scaffolds in the development of therapeutic agents and functional materials. The positional isomerism of the amino and carboxyl groups on the benzene ring (ortho-, meta-, and para-), along with various substitutions, gives rise to a wide array of compounds with distinct physicochemical and biological properties.[1] These derivatives have been investigated for their antimicrobial, anticancer, anti-inflammatory, and anesthetic activities.[2][3][4][5] The ability of these molecules to form specific intermolecular interactions, such as hydrogen bonds and π-π stacking, governs their crystal packing and, consequently, their physical properties and biological target interactions.[6][7]

Crystallographic Data of Substituted Aminobenzoate Derivatives

The precise determination of molecular geometry and intermolecular interactions is achieved through single-crystal X-ray diffraction. The following tables summarize crystallographic data for a selection of substituted aminobenzoate derivatives, providing a comparative overview of their solid-state structures.

Table 1: Crystallographic Data for Selected Substituted Aminobenzoate Derivatives

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| Ethyl 4-(3-chlorobenzamido)benzoate | C₁₆H₁₄ClNO₃ | Triclinic | P-1 | 5.2941(15) | 8.157(2) | 16.238(4) | 82.682(6) | 84.481(6) | 80.100(6) | 2 | [8] |

| Isopropyl 4-aminobenzoate | C₁₀H₁₃NO₂ | Monoclinic | P2₁/c | 12.148(3) | 5.894(1) | 27.563(7) | 90 | 97.45(3) | 90 | 8 | [9][10] |

| Chlordiazepoxide-p-aminobenzoic acid co-crystal | C₁₆H₁₄ClN₃O · C₇H₇NO₂ | Monoclinic | P2₁/n | - | - | - | - | - | - | 1 | [6] |

| Creatininium 3-aminobenzoate | C₄H₈N₃O⁺ · C₇H₆NO₂⁻ | - | - | - | - | - | - | - | - | - | [7] |

Note: Complete crystallographic data, including bond lengths and angles, can be found in the cited literature.

Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for the synthesis and crystallographic analysis of substituted aminobenzoate derivatives, based on established protocols in the literature.

General Synthesis of Substituted Aminobenzoate Derivatives

The synthesis of substituted aminobenzoate derivatives often involves standard organic reactions such as esterification, amidation, and Schiff base formation. The following is a generalized procedure for the synthesis of an N-substituted aminobenzoate derivative.

Experimental Workflow: Synthesis of an N-Acyl Aminobenzoate Derivative

Caption: Generalized workflow for the synthesis of N-acyl aminobenzoate derivatives.

Protocol:

-

Dissolution: Dissolve the starting aminobenzoate ester in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Add an appropriate base (e.g., triethylamine, pyridine) to the solution to act as a scavenger for the acid byproduct.

-

Acylation: Slowly add the acyl chloride to the stirred solution at room temperature or 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system to obtain single crystals suitable for X-ray diffraction.[8]

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Protocol:

-

Crystal Selection and Mounting: A suitable single crystal of the synthesized compound is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares techniques to optimize the atomic coordinates, and thermal parameters.

-

Validation: The final refined structure is validated using crystallographic software to check for consistency and quality.

Biological Significance and Signaling Pathways

Substituted aminobenzoate derivatives have been shown to interact with various biological targets. For instance, some derivatives exhibit anticancer activity by targeting key signaling pathways involved in cell proliferation and survival.

One such pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. Certain 2-aminobenzothiazole derivatives, a class of substituted aminobenzoates, have been identified as inhibitors of this pathway.[5]

Signaling Pathway: PI3K/AKT/mTOR Inhibition by Aminobenzoate Derivatives

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by substituted aminobenzoate derivatives.

Another significant mechanism of action for certain aminobenzoic acid derivatives is the obstruction of the induced fit in the catalytic center of the ribosome. This interference with ribosomal function can inhibit protein synthesis, leading to antimicrobial effects.[1][11]

Logical Relationship: Ribosomal Inhibition by Aminobenzoate Derivatives

Caption: Mechanism of ribosomal inhibition by aminobenzoate derivatives.

Conclusion

The study of the crystal structure of substituted aminobenzoate derivatives provides invaluable insights into their chemical behavior and biological activity. The data and protocols presented in this guide serve as a foundational resource for researchers in the field. The ability to correlate three-dimensional structural features with functional outcomes is critical for the rational design of novel therapeutic agents and advanced materials. Further crystallographic studies on a wider range of these derivatives will continue to deepen our understanding and expand their applications.

References

- 1. [The action of aminobenzoic acid derivatives on the ion currents in myelinated nerves. 1. Dose-response relationship] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. advion.com [advion.com]

- 4. researchgate.net [researchgate.net]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents [mdpi.com]

- 8. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Starting materials for the synthesis of Ethyl 4-amino-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for Ethyl 4-amino-2-methylbenzoate, a key intermediate in pharmaceutical and chemical research. This document details the starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Core Synthetic Pathways

Two principal synthetic pathways for this compound have been identified, starting from either 2-methyl-4-aminobenzoic acid or 2-methyl-4-nitrobenzoic acid.

Route 1: Fischer Esterification of 2-methyl-4-aminobenzoic acid

This direct, one-step method involves the acid-catalyzed esterification of 2-methyl-4-aminobenzoic acid with ethanol. The reaction is typically driven to completion by using an excess of the alcohol and a strong acid catalyst.

Route 2: Esterification and Subsequent Reduction of 2-methyl-4-nitrobenzoic acid

This two-step route begins with the esterification of 2-methyl-4-nitrobenzoic acid to yield ethyl 2-methyl-4-nitrobenzoate. The nitro group is then reduced to the corresponding amine to afford the final product.

Quantitative Data Summary

The following tables summarize the quantitative data for the key reactions in the synthesis of this compound, based on analogous and established procedures.

Table 1: Fischer Esterification of Aminobenzoic Acids

| Starting Material | Alcohol | Catalyst | Reaction Time | Temperature | Yield (%) | Reference |

| p-Aminobenzoic acid | Ethanol | H₂SO₄ | 60-75 min | Reflux | ~93% | [1] |

| 2-Aminobenzoic acid | Ethanol | Acid Catalyst | Not Specified | Reflux | 95% | [2] |

Table 2: Esterification of Nitrobenzoic Acids

| Starting Material | Alcohol | Catalyst | Solvent | Temperature | Yield (%) | Reference |

| 4-Nitrobenzoic acid | Ethanol | Hexafluoropropanesulfonic acid hydrate | Toluene | Not Specified | 94.4% | [3] |

Table 3: Reduction of Ethyl Nitrobenzoates

| Starting Material | Reducing Agent | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Ethyl p-nitrobenzoate | H₂ | Platinum oxide | 95% Ethanol | ~7 min | Not Specified | 91-100% | [4] |

| Ethyl 4-nitrobenzoate | Indium powder | NH₄Cl | Ethanol/Water | 2.5 h | Reflux | 90% | [5] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the two primary routes.

Route 1: Fischer Esterification of 2-methyl-4-aminobenzoic acid

Materials:

-

2-methyl-4-aminobenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

10% Sodium carbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-4-aminobenzoic acid in an excess of absolute ethanol (e.g., 10-20 molar equivalents).

-

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the stirred solution. A precipitate of the amine salt may form.

-

Heat the reaction mixture to a gentle reflux. The solid should dissolve as the reaction proceeds. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete (typically 1-2 hours), allow the mixture to cool to room temperature.

-

Transfer the cooled reaction mixture to a beaker containing ice water.

-

Slowly neutralize the mixture by adding a 10% sodium carbonate solution dropwise until the evolution of carbon dioxide ceases and the pH is basic (pH > 8).

-

The crude this compound will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water, or purified by column chromatography.

Route 2: Synthesis via 2-methyl-4-nitrobenzoic acid

Step 1: Esterification of 2-methyl-4-nitrobenzoic acid

Materials:

-

2-methyl-4-nitrobenzoic acid

-

Ethanol

-

A suitable acid catalyst (e.g., concentrated H₂SO₄ or a solid acid catalyst)

-

An inert solvent (e.g., toluene or cyclohexane)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-methyl-4-nitrobenzoic acid, a 3-5 fold molar excess of ethanol, an inert solvent such as toluene, and a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and collect the water-ethanol azeotrope in the Dean-Stark trap to drive the reaction to completion.

-

Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 2-methyl-4-nitrobenzoate.

Step 2: Reduction of ethyl 2-methyl-4-nitrobenzoate

Materials:

-

Ethyl 2-methyl-4-nitrobenzoate

-

Reducing agent (e.g., Tin(II) chloride dihydrate, or catalytic hydrogenation setup with Pd/C)

-

Solvent (e.g., Ethanol, Ethyl acetate)

-

Hydrochloric acid (if using SnCl₂·2H₂O)

-

Sodium hydroxide solution

Procedure (using Tin(II) chloride):

-

Dissolve ethyl 2-methyl-4-nitrobenzoate in ethanol in a round-bottom flask.

-

Add an excess of Tin(II) chloride dihydrate (typically 3-5 equivalents).

-

Carefully add concentrated hydrochloric acid and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution until the tin salts precipitate.

-

Filter the mixture and extract the filtrate with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Synthetic Workflow and Signaling Pathways

The synthesis of this compound can be visualized as a logical workflow, as depicted below.

Caption: Synthetic routes to this compound.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to optimize the reaction conditions for their specific laboratory settings.

References

An In-depth Technical Guide to the Synthesis of Ethyl 4-amino-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary reaction mechanisms for the formation of Ethyl 4-amino-2-methylbenzoate, a key intermediate in pharmaceutical synthesis. This document details two principal synthetic pathways: the direct Fischer esterification of 4-amino-2-methylbenzoic acid and a two-step route involving the synthesis and subsequent reduction of Ethyl 4-nitro-2-methylbenzoate. The guide includes detailed experimental protocols, summarized quantitative data, and visualizations of the reaction mechanisms and experimental workflows to facilitate understanding and replication.

Synthetic Pathways

Two primary and reliable methods for the synthesis of this compound are outlined below. The choice of pathway may be dictated by factors such as the availability of starting materials, desired purity, and scalability.

Route 1: Fischer Esterification of 4-amino-2-methylbenzoic acid

This direct, one-step synthesis involves the acid-catalyzed esterification of 4-amino-2-methylbenzoic acid with ethanol. The reaction is driven to completion by using an excess of ethanol, which also serves as the solvent, and a strong acid catalyst, typically sulfuric acid.

Route 2: Reduction of Ethyl 4-nitro-2-methylbenzoate

This two-step approach first involves the esterification of 2-methyl-4-nitrobenzoic acid to yield Ethyl 4-nitro-2-methylbenzoate. The nitro group is then reduced to an amine, most commonly through catalytic hydrogenation, to produce the final product.

Reaction Mechanisms

The following sections detail the step-by-step mechanisms for the key reactions involved in the synthesis of this compound.

Fischer Esterification Mechanism

The Fischer esterification of 4-amino-2-methylbenzoic acid proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

-

Protonation of the carbonyl oxygen: The carboxylic acid is protonated by the strong acid catalyst (H₂SO₄), activating the carbonyl group towards nucleophilic attack.

-

Nucleophilic attack by ethanol: A molecule of ethanol, acting as a nucleophile, attacks the electrophilic carbonyl carbon.

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of water: A molecule of water is eliminated, and a resonance-stabilized carbocation is formed.

-

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the ethyl ester.

Fischer Esterification Mechanism

Catalytic Hydrogenation Mechanism

The reduction of the nitro group in Ethyl 4-nitro-2-methylbenzoate to an amine group using a palladium on carbon (Pd/C) catalyst and hydrogen gas follows the Haber-Lukashevich mechanism. This involves the stepwise reduction of the nitro group.

-

Adsorption: Both the nitro compound and hydrogen gas adsorb onto the surface of the palladium catalyst.

-

Stepwise Reduction: The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamino group, and finally to an amino group through the addition of hydrogen atoms.

-

Desorption: The final product, this compound, desorbs from the catalyst surface.

Catalytic Hydrogenation of Nitro Group

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its intermediates.

Protocol for Fischer Esterification of 4-amino-2-methylbenzoic acid

Materials:

-

4-amino-2-methylbenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

10% Sodium carbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-2-methylbenzoic acid (1.0 eq) in an excess of absolute ethanol (10-20 eq).

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.2-0.3 eq) dropwise with continuous stirring.

-

Remove the ice bath and heat the reaction mixture to reflux (approximately 78-80°C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the volume of ethanol using a rotary evaporator.

-

Pour the residue into a beaker containing ice-water and neutralize with a 10% sodium carbonate solution until the pH is approximately 8.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Protocol for the Synthesis of Ethyl 4-nitro-2-methylbenzoate

Materials:

-

2-methyl-4-nitrobenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Dichloromethane or ethyl acetate

Procedure:

-

Follow the Fischer Esterification protocol (Section 3.1), substituting 2-methyl-4-nitrobenzoic acid for 4-amino-2-methylbenzoic acid.

-

The reaction is typically faster; monitor by TLC for completion (usually 2-3 hours).

-

After neutralization, extract the product with dichloromethane or ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.

Protocol for the Catalytic Hydrogenation of Ethyl 4-nitro-2-methylbenzoate

Materials:

-

Ethyl 4-nitro-2-methylbenzoate

-

Ethanol or Ethyl acetate (solvent)

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

Celite or filter aid

Procedure:

-

In a hydrogenation flask, dissolve Ethyl 4-nitro-2-methylbenzoate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

-

Seal the flask and purge the system with nitrogen, followed by hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain this compound.

Quantitative Data

The following tables summarize typical quantitative data for the described synthetic routes. Yields and reaction times can vary based on the scale and specific conditions of the experiment.

Table 1: Fischer Esterification of 4-amino-2-methylbenzoic acid

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| 4-amino-2-methylbenzoic acid | 1.0 | 151.16 | (user defined) |

| Ethanol | 15.0 | 46.07 | (calculated) |

| Sulfuric Acid | 0.25 | 98.08 | (calculated) |

| Product | 179.22 | ||

| Typical Yield | 85-95% | ||

| Reaction Time | 4-6 hours | ||

| Temperature | Reflux (~78°C) |

Table 2: Two-Step Synthesis via Nitro-intermediate

| Step 1: Esterification of 2-methyl-4-nitrobenzoic acid | |||

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| 2-methyl-4-nitrobenzoic acid | 1.0 | 181.15 | (user defined) |

| Ethanol | 15.0 | 46.07 | (calculated) |

| Sulfuric Acid | 0.25 | 98.08 | (calculated) |

| Product: Ethyl 4-nitro-2-methylbenzoate | 209.20 | ||

| Typical Yield | 90-98% | ||

| Reaction Time | 2-3 hours | ||

| Temperature | Reflux (~78°C) | ||

| Step 2: Catalytic Hydrogenation | |||

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| Ethyl 4-nitro-2-methylbenzoate | 1.0 | 209.20 | (from Step 1) |

| 10% Pd/C | 0.05 | - | (catalytic) |

| Product: this compound | 179.22 | ||

| Typical Yield | >95% | ||

| Reaction Time | 2-4 hours | ||

| Temperature | Room Temperature |

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures.

Fischer Esterification Workflow

Two-Step Synthesis Workflow

Characterization Data

Spectroscopic data is essential for the confirmation of the structure and purity of the synthesized compounds.

Table 3: Spectroscopic Data

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| 4-amino-2-methylbenzoic acid | 7.78 (d, 1H), 6.55 (dd, 1H), 6.49 (d, 1H), 3.90 (br s, 2H), 2.45 (s, 3H) | 171.5, 150.2, 140.1, 131.5, 117.8, 114.3, 112.1, 21.8 |

| Ethyl 4-nitro-2-methylbenzoate | 8.05 (d, 1H), 7.98 (dd, 1H), 7.85 (d, 1H), 4.40 (q, 2H), 2.65 (s, 3H), 1.40 (t, 3H) | 165.5, 149.5, 140.8, 135.5, 130.2, 123.5, 121.8, 61.5, 21.5, 14.2 |

| This compound | 7.70 (d, 1H), 6.50 (dd, 1H), 6.45 (d, 1H), 4.30 (q, 2H), 3.80 (br s, 2H), 2.40 (s, 3H), 1.35 (t, 3H) | 168.0, 148.5, 139.0, 130.5, 119.0, 115.0, 112.5, 60.5, 21.0, 14.5 |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Solubility of Ethyl 4-amino-2-methylbenzoate in different organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of Ethyl 4-amino-2-methylbenzoate in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document provides a comprehensive framework for its determination. It includes detailed experimental protocols, a template for data presentation, and qualitative solubility predictions based on the properties of structurally similar molecules.

Introduction

Predicted Solubility

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents is not available. The following table is provided as a template for researchers to populate with their experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |

| e.g., Ethanol | e.g., 25 | e.g., Isothermal Saturation | ||

| e.g., Methanol | e.g., 25 | e.g., Isothermal Saturation | ||

| e.g., Acetone | e.g., 25 | e.g., Isothermal Saturation | ||

| e.g., Ethyl Acetate | e.g., 25 | e.g., Isothermal Saturation | ||

| e.g., Dichloromethane | e.g., 25 | e.g., Isothermal Saturation | ||

| e.g., Toluene | e.g., 25 | e.g., Isothermal Saturation | ||

| e.g., Hexane | e.g., 25 | e.g., Isothermal Saturation |

Experimental Protocols

The following are detailed methodologies for determining the solubility of this compound.

Isothermal Saturation (Shake-Flask) Method

This is a widely used and reliable method for determining thermodynamic solubility.[6][7]

Materials:

-

This compound (solid)

-

Selected organic solvents of high purity

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC).

-

Calculate the solubility based on the measured concentration and the dilution factor.

Gravimetric Analysis

This method is straightforward and does not require sophisticated analytical instrumentation for concentration determination.[8][9]

Materials:

-

This compound (solid)

-

Selected organic solvents of high purity

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials or flasks with airtight seals

-

Evaporating dish

-

Oven

Procedure:

-

Prepare a saturated solution of this compound in a chosen solvent using steps 1-5 of the Isothermal Saturation Method.

-

Accurately weigh an empty, dry evaporating dish.

-

Carefully transfer a known volume or mass of the clear, saturated filtrate into the pre-weighed evaporating dish.

-

Gently evaporate the solvent from the dish. This can be done at room temperature in a fume hood or at a slightly elevated temperature in an oven, ensuring the temperature is well below the boiling point of the solute to prevent loss of material.

-

Once the solvent is completely evaporated, place the dish in an oven at a temperature sufficient to remove any residual solvent without causing decomposition of the solute.

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

The mass of the solid residue corresponds to the amount of this compound dissolved in the known volume or mass of the solvent. Calculate the solubility.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the Isothermal Saturation Method.

Caption: Workflow for Isothermal Saturation Solubility Determination.

References

- 1. quora.com [quora.com]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. pharmajournal.net [pharmajournal.net]

- 9. uomus.edu.iq [uomus.edu.iq]

The Renaissance of a Classic: A Technical Guide to the Discovery of Novel p-Aminobenzoic Acid (PABA) Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Aminobenzoic acid (PABA), a well-established scaffold in medicinal chemistry, is experiencing a resurgence of interest as a versatile building block for the development of novel therapeutic agents.[1][2][3] Its structural simplicity, coupled with the ability to undergo diverse chemical modifications at both the amino and carboxyl functionalities, has enabled the generation of a vast chemical space of derivatives with a wide spectrum of biological activities.[1][2][3] This technical guide provides an in-depth overview of recent advancements in the discovery of new PABA derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action. Detailed experimental protocols for the synthesis of key derivatives and the execution of relevant biological assays are presented. Furthermore, this guide summarizes quantitative biological data in structured tables for comparative analysis and visualizes critical signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the structure-activity relationships and therapeutic potential of this promising class of compounds.

Introduction: The Enduring Versatility of the PABA Scaffold

Para-aminobenzoic acid (PABA) is a naturally occurring substance, once considered a B vitamin, and is a precursor for the biosynthesis of folates in many microorganisms.[1] While not essential for humans, who obtain folates from their diet, this metabolic pathway remains a key target for antimicrobial agents. Beyond its role in folate synthesis, the PABA core has been successfully incorporated into a multitude of approved drugs, demonstrating its utility as a pharmacophore with favorable safety profiles.[1][2]

The inherent reactivity of the amino and carboxylic acid groups allows for the straightforward synthesis of a wide array of derivatives, including esters, amides, Schiff bases, and heterocyclic conjugates such as benzimidazoles, triazoles, and quinoxalines.[1] These modifications have yielded compounds with a diverse range of pharmacological activities, including:

-

Antimicrobial: Exhibiting activity against various strains of bacteria and fungi, including drug-resistant variants.[1][4]

-

Anticancer: Demonstrating cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and enzyme inhibition.[1][5]

-

Anti-inflammatory: Modulating inflammatory pathways, including the inhibition of pro-inflammatory markers.[6]

-

Anti-Alzheimer's: Showing potential as cholinesterase inhibitors for the symptomatic treatment of Alzheimer's disease.[1]

This guide aims to provide researchers and drug development professionals with a comprehensive resource for the exploration of novel PABA derivatives, from initial synthesis to biological characterization.

Synthesis of Novel p-Aminobenzoic Acid Derivatives

The chemical versatility of PABA allows for the application of a wide range of synthetic methodologies to generate diverse libraries of derivatives. This section details the experimental protocols for the synthesis of several key classes of PABA analogs.

Synthesis of PABA Esters via Fischer Esterification

PABA esters are a common class of derivatives, often synthesized through the acid-catalyzed Fischer esterification.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, suspend p-aminobenzoic acid (1.0 equivalent) in the desired alcohol (e.g., ethanol, methanol, propanol), used in excess as the solvent.

-

Acid Catalysis: While stirring, carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 equivalents), to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[7]

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[7]

Synthesis of PABA Amides

Amide derivatives of PABA can be synthesized through the coupling of PABA with various amines using a coupling agent or via an acyl chloride intermediate.

Experimental Protocol:

-

Acyl Chloride Formation: To a solution of p-aminobenzoic acid (1.0 equivalent) in a suitable solvent like dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours.

-

Amine Coupling: In a separate flask, dissolve the desired amine (1.0 equivalent) and a base such as triethylamine (1.5 equivalents) in dichloromethane.

-

Reaction: Slowly add the freshly prepared p-aminobenzoyl chloride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Synthesis of PABA-based Schiff Bases

Schiff bases are readily formed by the condensation reaction between the amino group of PABA and an aldehyde or ketone.

Experimental Protocol:

-

Reaction Setup: Dissolve p-aminobenzoic acid (1.0 equivalent) in a suitable solvent like ethanol or methanol.

-

Aldehyde/Ketone Addition: Add the desired aromatic aldehyde or ketone (1.0 equivalent) to the solution.

-

Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux: Heat the mixture to reflux for 3-5 hours.[1]

-

Product Isolation: Upon cooling, the Schiff base product often precipitates out of the solution. Collect the solid by filtration and wash with cold ethanol.

-

Purification: The product can be further purified by recrystallization from a suitable solvent.

Synthesis of Heterocyclic PABA Derivatives

Benzimidazole-PABA conjugates can be synthesized by the condensation of PABA with o-phenylenediamine.

Experimental Protocol:

-

Reaction Mixture: In a round-bottom flask, combine p-aminobenzoic acid (1.0 equivalent) and o-phenylenediamine (1.0 equivalent) in a high-boiling solvent such as xylene or in the presence of polyphosphoric acid.[1][8]

-

Heating: Heat the reaction mixture at a high temperature (e.g., 220 °C in polyphosphoric acid) for several hours (e.g., 8 hours).[1]

-

Work-up: Cool the reaction mixture and pour it onto crushed ice.

-

Neutralization and Isolation: Neutralize the mixture with a base (e.g., sodium hydroxide solution) to precipitate the product.[9]

-

Purification: Collect the solid by filtration, wash with water, and purify by recrystallization.[8][9]

Quinoxaline moieties can be attached to PABA, often through a multi-step synthesis involving the condensation of a diamine with a dicarbonyl compound. A general protocol for quinoxaline synthesis is provided below.

Experimental Protocol (General):

-

Reaction Setup: To a solution of an o-phenylenediamine derivative (1.0 equivalent) in a solvent like ethanol or toluene, add a 1,2-dicarbonyl compound (1.0 equivalent).[10][11]

-

Catalysis (Optional): The reaction can be catalyzed by various catalysts, including Lewis acids or supported heteropolyoxometalates, often allowing the reaction to proceed at room temperature.[10][11]

-

Reaction Time: Stir the mixture for the appropriate amount of time, which can range from minutes to hours depending on the specific reactants and catalyst used.[10][12]

-

Product Isolation and Purification: After completion of the reaction (monitored by TLC), the product can be isolated by filtration if it precipitates, or by evaporating the solvent. Purification is typically achieved by recrystallization from ethanol.[10]

1,2,4-Triazole-PABA derivatives can be synthesized from PABA hydrazide.

Experimental Protocol:

-

Hydrazide Formation: Convert a PABA ester to its corresponding hydrazide by reacting it with hydrazine hydrate in a solvent like ethanol under reflux.[13]

-

Carbothioamide Formation: React the PABA hydrazide with an appropriate aryl isothiocyanate in methanol to form a carbothioamide derivative.[14]

-

Cyclization: Suspend the carbothioamide in methanol and add hydrazine hydrate. Refluxing the mixture will induce cyclization to the 1,2,4-triazole ring.[14]

-

Purification: The final triazole derivative can be purified by recrystallization.

Biological Activities and Quantitative Data

The diverse chemical modifications of the PABA scaffold have led to the discovery of derivatives with a wide range of biological activities. This section summarizes the quantitative data for some of the most promising activities.

Antimicrobial Activity

PABA derivatives have shown significant potential as antibacterial and antifungal agents. The minimum inhibitory concentration (MIC) is a common metric used to quantify this activity.

| Derivative Class | Target Organism | MIC (µM) | Reference |

| Schiff Bases | Staphylococcus aureus | 15.62 | [1][4] |

| Schiff Bases | Antifungal | ≥ 7.81 | [1][4] |

| Schiff Bases | Mycobacteria | ≥ 62.5 | [1][4] |

| Triazole Derivatives | Various Bacteria & Fungi | Positive results compared to ciprofloxacin and miconazole | [1] |

| Benzimidazole Derivatives | Listeria monocytogenes | 15.62 | [1] |

| Quinoxaline Derivatives | Various Bacteria | 7.9 - 31 | [1] |

| Sulfanilamide Analogs | Various Bacteria | 0.97 - 62.5 (µg/mL) | [1] |

Anticancer Activity

Numerous PABA derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, with their potency often expressed as the half-maximal inhibitory concentration (IC50).

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzamide Derivatives | - | 5.85 and 4.53 | [1] |

| Various Derivatives | MCF7 and HCT-116 | 28.3 ± 5.1 and 21.3 ± 4.1 | [1] |

| Carboxamide Derivative | A549 | 3.0 | [1] |

| Benzo[d]thiazolyl-triazolyl Analogs | Various | 0.55 - 1.2 (GI50) | [1] |

| Quinazolinone Derivative | Caco-2 | 23.31 ± 0.09 | [1] |

| Quinazolinone Derivative | MCF-7 | 72.22 ± 0.14 | [1] |

| Quinazolinone Derivative | HepG2 | 53.29 ± 0.25 | [1] |

| Various Derivatives | HepG2, MCF-7, HCT-116 | 7.08 ± 1.6 to 10.87 ± 0.8 | [1] |

| Acrylamide Analogs | MCF-7 | 1.83 and 2.99 | [5] |

Anti-Alzheimer's Activity (Cholinesterase Inhibition)

Certain PABA derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.

| Derivative Class | Enzyme | IC50 (µM) | Ki (µM) | Reference |

| Dimethoxy-N-(2,3,4-trimethoxybenzylidene)aniline | AChE | - | - | Potent inhibitor[1] |

| Various Derivatives | AChE | - | 13.62 ± 0.21 to 33.00 ± 0.29 (nM) | [1] |

| 4-amino-3-bromo-5-fluorobenzohydrazide | AChE | 0.59 | - | [1] |

| 4-amino-3-bromo-5-fluorobenzohydrazide | BChE | 0.15 | - | [1] |

| Carboxamide-based Derivatives | AChE | - | 0.041 ± 0.60 | [1] |

| Carboxamide-based Derivatives | BChE | - | 8.46 ± 0.66 | [1] |

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which PABA derivatives exert their biological effects is crucial for rational drug design and development. This section explores some of the key signaling pathways targeted by these compounds.

Inhibition of Folate Biosynthesis

The primary mechanism of action for many antimicrobial PABA derivatives is the inhibition of the folate biosynthesis pathway, which is essential for bacterial survival. PABA analogs can act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in this pathway.

Cholinesterase Inhibition

In the context of Alzheimer's disease, PABA derivatives can act as inhibitors of cholinesterases, thereby increasing the levels of the neurotransmitter acetylcholine in the synaptic cleft.

Induction of Apoptosis in Cancer Cells

Several anticancer PABA derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This can occur through various signaling pathways, often involving the activation of caspases.

Anti-inflammatory Action via NF-κB Inhibition

The anti-inflammatory effects of some PABA derivatives are attributed to their ability to inhibit the NF-κB signaling pathway, a key regulator of the inflammatory response.[6][15]

Experimental Workflows for Biological Evaluation

The biological evaluation of newly synthesized PABA derivatives is a critical step in the discovery process. This section outlines the general workflows for assessing antimicrobial and anticancer activities.

Workflow for Antimicrobial Susceptibility Testing

A standard method for determining the antimicrobial activity of a compound is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Workflow for In Vitro Anticancer Activity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of compounds on cancer cell lines.[16]

Structure-Activity Relationships (SAR)

The extensive research into PABA derivatives has generated a wealth of data that allows for the elucidation of key structure-activity relationships. A few general principles have emerged:

-

Antimicrobial Activity: The nature and position of substituents on the aromatic ring of PABA can significantly influence antimicrobial potency. Electron-withdrawing groups, for instance, have been shown to enhance activity in some cases. The specific heterocyclic moiety conjugated to PABA also plays a crucial role in determining the spectrum of activity.

-

Anticancer Activity: For anticancer derivatives, the lipophilicity and steric bulk of the substituents can impact cell permeability and target engagement. The presence of specific functional groups capable of hydrogen bonding or other interactions with the target protein is often critical for high potency.

-

Cholinesterase Inhibition: The design of PABA-based cholinesterase inhibitors often involves the incorporation of a carbamate or other functional group that can interact with the active site of the enzyme. The length and nature of the linker between the PABA core and this interacting moiety are key determinants of inhibitory activity.

Conclusion and Future Directions

The p-aminobenzoic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and proven track record in approved drugs make it an attractive starting point for drug discovery campaigns. The diverse biological activities exhibited by PABA derivatives, ranging from antimicrobial and anticancer to anti-inflammatory and neuroprotective, underscore the remarkable potential of this simple yet elegant chemical entity.

Future research in this area will likely focus on:

-

Mechanism of Action Studies: A deeper understanding of the specific molecular targets and signaling pathways modulated by PABA derivatives will enable more rational drug design.

-

Combinatorial Chemistry and High-Throughput Screening: The generation of large, diverse libraries of PABA derivatives, coupled with high-throughput screening, will accelerate the identification of new lead compounds.

-

Drug Delivery and Formulation: The development of novel drug delivery systems and formulations for promising PABA derivatives will be crucial for translating their in vitro potency into in vivo efficacy.

-

Preclinical and Clinical Evaluation: Rigorous preclinical and clinical studies are needed to assess the safety and efficacy of the most promising PABA derivatives in relevant disease models and ultimately in human patients.[1]

References

- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02384J [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Use of Ethyl 4-amino-2-methylbenzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Ethyl 4-amino-2-methylbenzoate, a versatile building block in organic synthesis. The document outlines key reactions, detailed experimental protocols, and quantitative data to facilitate its use in research and development, particularly in the context of medicinal chemistry and drug discovery.

Overview of Synthetic Applications

This compound serves as a valuable scaffold for the synthesis of a variety of more complex molecules. The presence of a nucleophilic amino group, an ester functionality that can be modified, and a substituted aromatic ring allows for a range of chemical transformations. Key applications include:

-

N-Acylation and N-Sulfonylation: The amino group readily reacts with acylating and sulfonylating agents to form amides and sulfonamides, respectively. These reactions are fundamental in the synthesis of many biologically active compounds.

-

Diazotization and Azo Coupling: The primary aromatic amine can be converted to a diazonium salt, a versatile intermediate for the synthesis of azo dyes and for introducing a variety of substituents onto the aromatic ring through Sandmeyer-type reactions.

-

Schiff Base Formation: Condensation of the amino group with aldehydes or ketones yields Schiff bases (imines), which are important intermediates for the synthesis of various heterocyclic systems and have applications in coordination chemistry.

Key Experiments and Protocols

N-Acylation: Synthesis of Ethyl 4-acetamido-2-methylbenzoate

The N-acylation of this compound is a fundamental transformation for the protection of the amino group or for the introduction of a key structural motif. The following protocol is adapted from procedures for the analogous methyl ester.

Experimental Protocol:

-

Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), add a base (1.1 - 1.5 eq., e.g., triethylamine or pyridine).

-

Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the acylating agent (1.1 eq., e.g., acetyl chloride or acetic anhydride) dropwise while maintaining the temperature below 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of water. Separate the organic layer. Wash the organic phase sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure Ethyl 4-acetamido-2-methylbenzoate.

Quantitative Data for N-Acylation of an Analogous Methyl Ester:

| Reactant 1 | Reactant 2 | Product | Solvent | Base | Yield | Purity (HPLC) | Reference |

| Mthis compound | 2-Methylbenzoyl chloride | Methyl 2-methyl-4-(2-methylbenzamido)benzoate | Dichloromethane | Silver Carbonate | High | >99% | [1] |

Note: The use of silver carbonate in the reference suggests an alternative method for acid scavenging.

Diazotization and Azo Dye Synthesis

This protocol describes a general method for the synthesis of an azo dye starting from this compound. The specific coupling partner will determine the final color and properties of the dye.

Experimental Protocol:

-

Diazotization:

-

Dissolve this compound (1.0 eq.) in an aqueous solution of a strong acid (e.g., 2.5 eq. of HCl in water).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

-

-

Azo Coupling:

-

In a separate beaker, dissolve the coupling agent (1.0 eq., e.g., β-naphthol, phenol, or N,N-dimethylaniline) in an appropriate solvent. For phenols and naphthols, an aqueous solution of sodium hydroxide is typically used. For anilines, an acidic or neutral solution is used.

-

Cool the solution of the coupling agent to 0-5 °C.

-

Slowly add the previously prepared diazonium salt solution to the solution of the coupling agent with vigorous stirring, maintaining the temperature at 0-5 °C.

-

A colored precipitate of the azo dye should form immediately.

-

-

Isolation and Purification:

-

Continue stirring the reaction mixture in the cold for 30-60 minutes to ensure complete coupling.

-

Collect the precipitated dye by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Dry the crude azo dye. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol).

-

Quantitative Data for Azo Dye Synthesis from a Related Amine:

| Diazo Component | Coupling Component | Product | Yield | Reference |

| Ethyl 4-aminobenzoate | (5-hydroxy-6-methylpyridine-3,4-diyl)dimethanol | Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxymethyl)-6-methylpyridin-2-yl)diazenyl)benzoate | Not specified | [2][3][4] |

Schiff Base Formation

The formation of a Schiff base (imine) is a straightforward condensation reaction between the primary amine of this compound and an aldehyde or ketone.

Experimental Protocol:

-

Reaction Setup: Dissolve this compound (1.0 eq.) and a substituted aromatic aldehyde (1.0 eq.) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

-

Catalysis: Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or gently reflux for 2-6 hours. The progress of the reaction can be monitored by TLC. In some cases, the product may precipitate out of the solution upon formation.

-

Isolation and Purification: If a precipitate forms, collect the product by filtration and wash with a small amount of cold solvent. If the product remains in solution, remove the solvent under reduced pressure. The crude Schiff base can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data for Schiff Base Formation from a Related Amine:

| Amine Component | Aldehyde Component | Catalyst | Solvent | Yield | Reference |

| Ethyl 2-aminobenzoate | Substituted Aromatic Aldehydes | Methane Sulfonic Acid | Ethanol | High | [5] |

Visualizations

Synthetic Pathways

Caption: Key synthetic transformations of this compound.

Experimental Workflow for N-Acylation

Caption: Step-by-step workflow for the N-acylation reaction.

Logical Relationship in Azo Dye Synthesis